Rosuvastatin-d6 Sodium Salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

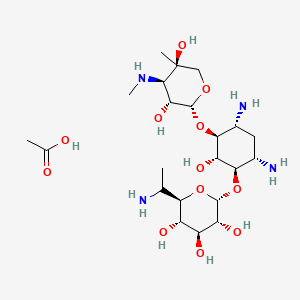

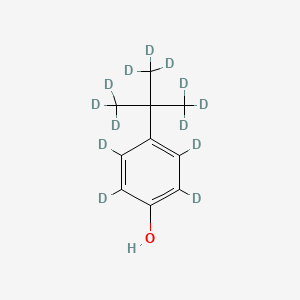

Rosuvastatin-d6 Sodium Salt: is a deuterated form of Rosuvastatin Sodium Salt, which is used as an internal standard for the quantification of rosuvastatin by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). Rosuvastatin itself is a potent inhibitor of HMG-CoA reductase, an enzyme involved in cholesterol synthesis. The deuterated form, Rosuvastatin-d6, is used in research to ensure accurate measurement and analysis of rosuvastatin levels in various biological samples .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Rosuvastatin-d6 Sodium Salt involves the incorporation of deuterium atoms into the Rosuvastatin molecule. This is typically achieved through a series of chemical reactions that replace hydrogen atoms with deuterium. The process involves the use of deuterated reagents and solvents to ensure the incorporation of deuterium at specific positions in the molecule .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of specialized equipment and conditions to ensure high yield and purity of the final product. The production process is optimized to minimize costs and maximize efficiency while maintaining the integrity of the deuterated compound .

Chemical Reactions Analysis

Types of Reactions: Rosuvastatin-d6 Sodium Salt undergoes various chemical reactions, including:

Oxidation: Involves the addition of oxygen or the removal of hydrogen.

Reduction: Involves the addition of hydrogen or the removal of oxygen.

Substitution: Involves the replacement of one atom or group of atoms with another

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide)

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may result in the formation of carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Chemistry: Rosuvastatin-d6 Sodium Salt is used as an internal standard in analytical chemistry to ensure accurate quantification of rosuvastatin in various samples. It is also used in the study of chemical reactions and mechanisms involving rosuvastatin .

Biology: In biological research, this compound is used to study the metabolism and pharmacokinetics of rosuvastatin. It helps in understanding how rosuvastatin is absorbed, distributed, metabolized, and excreted in biological systems .

Medicine: this compound is used in clinical research to monitor the levels of rosuvastatin in patients undergoing treatment for hypercholesterolemia. It helps in optimizing dosage and ensuring therapeutic efficacy .

Industry: In the pharmaceutical industry, this compound is used in the development and quality control of rosuvastatin-containing formulations. It ensures the consistency and reliability of the final product .

Mechanism of Action

Rosuvastatin-d6 Sodium Salt exerts its effects by inhibiting the enzyme HMG-CoA reductase, which is responsible for the conversion of HMG-CoA to mevalonic acid, a precursor in cholesterol biosynthesis. By inhibiting this enzyme, this compound reduces the production of cholesterol in the liver, leading to a decrease in plasma cholesterol levels. This mechanism is similar to that of rosuvastatin, with the deuterated form providing enhanced stability and accuracy in analytical measurements .

Comparison with Similar Compounds

Atorvastatin: Another HMG-CoA reductase inhibitor used to lower cholesterol levels.

Simvastatin: A statin used to control hypercholesterolemia and prevent cardiovascular disease.

Pravastatin: A statin used to reduce cholesterol and prevent heart disease

Uniqueness: Rosuvastatin-d6 Sodium Salt is unique due to its deuterated nature, which provides enhanced stability and accuracy in analytical measurements. This makes it particularly valuable in research and clinical settings where precise quantification of rosuvastatin is required .

Properties

Molecular Formula |

C22H27FN3NaO6S |

|---|---|

Molecular Weight |

509.6 g/mol |

IUPAC Name |

sodium;(E,3S,5R)-7-[4-(4-fluorophenyl)-6-(1,1,1,3,3,3-hexadeuteriopropan-2-yl)-2-[methyl(methylsulfonyl)amino]pyrimidin-5-yl]-3,5-dihydroxyhept-6-enoate |

InChI |

InChI=1S/C22H28FN3O6S.Na/c1-13(2)20-18(10-9-16(27)11-17(28)12-19(29)30)21(14-5-7-15(23)8-6-14)25-22(24-20)26(3)33(4,31)32;/h5-10,13,16-17,27-28H,11-12H2,1-4H3,(H,29,30);/q;+1/p-1/b10-9+;/t16-,17-;/m0./s1/i1D3,2D3; |

InChI Key |

RGEBGDYYHAFODH-YSGKMXPRSA-M |

Isomeric SMILES |

[2H]C([2H])([2H])C(C1=NC(=NC(=C1/C=C/[C@@H](C[C@@H](CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C)C([2H])([2H])[2H].[Na+] |

Canonical SMILES |

CC(C)C1=NC(=NC(=C1C=CC(CC(CC(=O)[O-])O)O)C2=CC=C(C=C2)F)N(C)S(=O)(=O)C.[Na+] |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(4aS,7aS,12bS)-10-[(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-4a,9-dihydroxy-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-10-yl]-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol](/img/structure/B13846785.png)

![N-{4-[(E)-(Hydrazinylmethylidene)amino]phenyl}methanesulfonamide](/img/structure/B13846831.png)

![1,3-Bis(6-chloro-2',3'-difluoro-[1,1'-biphenyl]-3-yl)urea](/img/structure/B13846834.png)

![[(2S,3R,5S)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-5-[3-[(2,4-dimethoxyphenyl)methyl]-5-methyl-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] 4-nitrobenzenesulfonate](/img/structure/B13846847.png)